Introduction: The Strategic Utility of a Multifunctional Building Block
Introduction: The Strategic Utility of a Multifunctional Building Block
An In-depth Technical Guide to 3-Chloro-5-fluoro-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Chloro-5-fluoro-4-methoxyphenylboronic acid is a specialized arylboronic acid that serves as a critical building block in modern synthetic and medicinal chemistry. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups, provides medicinal chemists with a versatile tool to fine-tune the steric, electronic, and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices and the strategic importance of this reagent in drug discovery programs are emphasized throughout.
Arylboronic acids are indispensable reagents in the synthesis of complex organic molecules, largely due to their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1] Within this class, 3-Chloro-5-fluoro-4-methoxyphenylboronic acid stands out due to its trifunctional substitution. The strategic placement of chloro, fluoro, and methoxy groups on the phenyl ring allows for nuanced modulation of a molecule's properties, a critical aspect of drug development.[2]
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The Chloro Group: Often enhances metabolic stability by blocking potential sites of oxidation. It can also increase lipophilicity and participate in halogen bonding, a key interaction in protein-ligand binding.[2][3]
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The Fluoro Group: A bioisostere for hydrogen, it can significantly alter electronic properties and pKa without a large steric penalty. Its presence often improves metabolic stability and membrane permeability.
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The Methoxy Group: Acts as a hydrogen bond acceptor and can influence conformation. Its metabolic liability (O-demethylation) can be sterically hindered by the adjacent halogen substituents, a common strategy in drug design.[2]
The combination of these three groups makes this boronic acid a high-value intermediate for constructing biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.
Physicochemical Properties
A precise understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis. The key quantitative data for 3-Chloro-5-fluoro-4-methoxyphenylboronic acid are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 204.39 g/mol | [4][5][6] |
| Molecular Formula | C₇H₇BClFO₃ | [4][6] |
| CAS Number | 1451392-04-3 | [4] |
| Physical Form | Solid / Powder | [5] |
| Purity | Typically ≥95% | [4] |
| Storage | Sealed in dry, 2-8°C | [5] |
Synthesis and Purification Protocol
The synthesis of arylboronic acids typically proceeds via the lithiation of an aryl halide followed by quenching with a boron electrophile. This protocol is a representative method for the preparation of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid from its corresponding aryl bromide.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the target boronic acid.
Step-by-Step Synthesis Methodology
Expertise & Causality: This procedure relies on the generation of a highly reactive aryllithium intermediate. Maintaining anhydrous conditions and cryogenic temperatures (-78°C) is critical. Low temperatures prevent side reactions, such as the decomposition of the aryllithium and reaction with the THF solvent. The subsequent borylation and hydrolysis convert the intermediate into the final product.[7]
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Reactor Setup: Under an inert atmosphere (Argon or Nitrogen), charge an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel with 1-bromo-3-chloro-5-fluoro-4-methoxybenzene (1.0 equiv) dissolved in anhydrous tetrahydrofuran (THF).
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Lithiated Intermediate Formation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.1 equiv, 1.6 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70°C. Stir the resulting mixture at -78°C for 1 hour.[7]
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Borylation: Slowly add trimethyl borate (B(OMe)₃, ~3.0 equiv) to the reaction mixture, again maintaining a temperature below -70°C.[8][9] The borate ester is formed in situ.
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Hydrolysis and Workup: After stirring for an additional hour at -78°C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding 1 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester to the boronic acid.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction to form C-C bonds, typically for the synthesis of biaryl compounds.[1][10]
Suzuki-Miyaura Reaction Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Coupling Protocol
Trustworthiness & Self-Validation: This protocol is designed to be a robust starting point. The progress of the reaction should be monitored (e.g., by TLC or LC-MS) to confirm the consumption of the limiting aryl halide. A common side-reaction is the homocoupling of the boronic acid; using a slight excess (1.1-1.5 equiv) of the boronic acid and ensuring efficient stirring can help drive the desired cross-coupling reaction to completion.[11]
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Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), 3-Chloro-5-fluoro-4-methoxyphenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).[12]
-
Solvent Addition: Seal the flask and purge with an inert gas (Argon or Nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100°C) with vigorous stirring. Monitor the reaction's progress until the starting aryl halide is consumed.
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Workup and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue using flash column chromatography to isolate the desired biaryl product.
Role in Drug Discovery and Medicinal Chemistry
The selection of this specific building block is a deliberate choice made to address multifaceted challenges in drug design. The interplay of its substituents provides a powerful lever to optimize a lead compound's profile.
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Modulating Potency and Selectivity: The chloro and fluoro groups can engage in specific, beneficial interactions within a protein's binding pocket, such as halogen bonding or dipole-dipole interactions, which can significantly enhance binding affinity and selectivity.
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Improving ADME Properties: The introduction of halogens is a well-established strategy to block sites of metabolic attack (e.g., P450-mediated oxidation), thereby increasing the half-life of a drug.[3] The overall polarity and lipophilicity imparted by the substituent array can be used to optimize absorption and distribution characteristics.
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Scaffolding and Vectorial Growth: This reagent provides a robust anchor point for extending a molecule. The biaryl bond formed via the Suzuki coupling allows for the exploration of new chemical space by orienting the substituted phenyl ring into different regions of a binding site.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity and reactivity of the boronic acid.
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Storage: Boronic acids are susceptible to dehydration, which can lead to the formation of boroxine anhydrides. It is recommended to store 3-Chloro-5-fluoro-4-methoxyphenylboronic acid in a tightly sealed container under an inert atmosphere, refrigerated (2-8°C), and protected from light and moisture.[5]
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Safety: The compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for specific hazard information.
Conclusion
3-Chloro-5-fluoro-4-methoxyphenylboronic acid is more than a simple reagent; it is a sophisticated tool for molecular design. Its value lies in the combined influence of its chloro, fluoro, and methoxy substituents, which provide a pre-packaged solution for enhancing the drug-like properties of complex molecules. A thorough understanding of its properties, synthesis, and application in Suzuki-Miyaura coupling enables researchers to leverage its full potential in the rational design of next-generation therapeutics and functional materials.
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(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | C7H7BClFO3 | CID 44129706. PubChem. [Link]
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Supporting Information 22-01-15. The Royal Society of Chemistry. [Link]
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Suzuki Coupling. YouTube. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]
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